molecular formula C15H16ClN3O B2585398 1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol CAS No. 2380097-56-1

1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol

Cat. No.: B2585398
CAS No.: 2380097-56-1
M. Wt: 289.76
InChI Key: XCSAHYSVWAKACM-UHFFFAOYSA-N
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Description

1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol is an organic compound that features a quinazoline moiety linked to a cyclohexenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol typically involves the reaction of 6-chloroquinazoline with cyclohex-2-en-1-ol in the presence of a suitable base. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-100°C)

    Solvent: Common solvents include ethanol or dimethyl sulfoxide (DMSO)

    Catalysts: Basic catalysts such as potassium carbonate or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Halogenation or alkylation reactions

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide

Major Products

The major products formed from these reactions include various substituted quinazolines and cyclohexenol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Investigated for its potential as a biochemical probe

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(6-Chloroquinazolin-4-yl)amino]hexan-1-ol
  • [1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclopropyl]methanol
  • 2-Cyclohexen-1-ol derivatives

Uniqueness

1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol is unique due to its specific structural features, which combine the properties of quinazoline and cyclohexenol. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[(6-chloroquinazolin-4-yl)amino]methyl]cyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c16-11-4-5-13-12(8-11)14(19-10-18-13)17-9-15(20)6-2-1-3-7-15/h2,4-6,8,10,20H,1,3,7,9H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSAHYSVWAKACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC2=NC=NC3=C2C=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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